3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
Overview
Description
“3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate” is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-member aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Molecular Structure Analysis
The molecular structure of thiazol-2-(3H)-ones has been characterized using two-dimensional NMR spectroscopic techniques and tandem mass spectrometry . These techniques allowed the correct assignment of the structure of the final compounds arising from both tautomers of the thiazol-2-(3H)-one nucleus .Scientific Research Applications
- Antidepressant and Anticonvulsant Effects
- Field : Pharmacology
- Application : Benzo[d]thiazol derivatives have been synthesized and investigated for their potential antidepressant and anticonvulsant effects .
- Method : In a forced swimming test, two of the derivatives showed the highest antidepressant and anticonvulsant effects . The mechanism for the antidepressant activity may be via increasing the concentrations of serotonin and norepinephrine .
- Results : The two derivatives displayed a higher percentage decrease in immobility duration (89.96% and 89.62%, respectively) than that of fluoxetine (83.62%) . In the maximal electroshock seizure test, two other derivatives showed the highest anticonvulsant effect, with ED 50 values of 46.1 and 64.3 mg kg −1, and protective indices of 6.34 and 4.11, respectively .
Future Directions
properties
IUPAC Name |
3-ethyl-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S.C7H8O3S/c1-2-11-7-5-3-4-6-8(7)12-9(11)10;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,10H,2H2,1H3;2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSVVZYJFXHEIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=N.CC1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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